molecular formula C18H18Cl2N2O3S B325361 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B325361
M. Wt: 413.3 g/mol
InChI Key: MVOYZVISXQQWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C18H18Cl2N2O3S It is characterized by the presence of two chlorine atoms, a piperidine ring, and a sulfonyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Lacks the piperidine and sulfonyl groups, making it less complex.

    N-(4-Sulfamoylphenyl)benzamide: Contains a sulfonamide group instead of a sulfonyl group.

    4-(1-Piperidinylsulfonyl)aniline: Lacks the dichlorobenzamide core.

Uniqueness

2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is unique due to the combination of its dichlorobenzamide core, piperidine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2,4-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)

InChI Key

MVOYZVISXQQWCA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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